N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide, also known as DOBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DOBA is a member of the benzoxazepine family of compounds, which have been found to have various biological activities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of amyloid beta aggregation and the reduction of oxidative stress. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to reduce oxidative stress and inflammation, increase the levels of BDNF, and improve cognitive function. This compound has also been found to have anti-tumor and anti-metastatic effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its neuroprotective effects. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide, including its use as a potential treatment for neurodegenerative diseases, its role in regulating neuronal function and plasticity, and its potential as a therapeutic target for cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine to form 2-(dimethylamino)-5-nitrobenzoic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(dimethylamino)-5-nitrobenzoate. The final step involves the reduction of the nitro group to form this compound.
Scientific Research Applications
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide has been found to have various scientific research applications, including its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in vitro and in vivo, and has been found to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
properties
IUPAC Name |
N,N-dimethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)13(17)9-15-10-5-3-4-6-11(10)18-8-7-12(15)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFBFHTVXQOFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)CCOC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.